molecular formula C10H8BrF2NO B8746857 1H-Isoindol-1-one, 5-bromo-2-(2,2-difluoroethyl)-2,3-dihydro- CAS No. 864867-22-1

1H-Isoindol-1-one, 5-bromo-2-(2,2-difluoroethyl)-2,3-dihydro-

Cat. No. B8746857
CAS RN: 864867-22-1
M. Wt: 276.08 g/mol
InChI Key: BIRQHBHTFJIRPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Isoindol-1-one, 5-bromo-2-(2,2-difluoroethyl)-2,3-dihydro- is a useful research compound. Its molecular formula is C10H8BrF2NO and its molecular weight is 276.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Isoindol-1-one, 5-bromo-2-(2,2-difluoroethyl)-2,3-dihydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Isoindol-1-one, 5-bromo-2-(2,2-difluoroethyl)-2,3-dihydro- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

864867-22-1

Product Name

1H-Isoindol-1-one, 5-bromo-2-(2,2-difluoroethyl)-2,3-dihydro-

Molecular Formula

C10H8BrF2NO

Molecular Weight

276.08 g/mol

IUPAC Name

5-bromo-2-(2,2-difluoroethyl)-3H-isoindol-1-one

InChI

InChI=1S/C10H8BrF2NO/c11-7-1-2-8-6(3-7)4-14(10(8)15)5-9(12)13/h1-3,9H,4-5H2

InChI Key

BIRQHBHTFJIRPW-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)Br)C(=O)N1CC(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To carbon tetrachloride (160 ml) were added the compound (10.5 g, 43.2 mmol) of step A, N-bromosuccinimide (8.08 g, 45.4 mmol) and benzoyl peroxide (724 mg), and the mixture was heated under reflux for 50 min. The reaction mixture was cooled and diluted with hexane, the insoluble material was filtered off, and the obtained solution was concentrated under reduced pressure. The obtained oil (18.0 g) was dissolved in N,N-dimethylformamide (180 ml), 2,2-difluoroethylamine (5.99 g, 73.9 mmol) and triethylamine (12.0 ml, 86.1 mmol) were added, and the mixture was stirred at room temperature for 14 hr. The reaction mixture was diluted with an ethyl acetate-hexane=1:1 mixed solvent, washed with water, 10% aqueous citric acid solution, saturated aqueous sodium hydrogen carbonate and saturated brine, and dried over anhydrous magnesium sulfate. The insoluble material was filtered off, and the solution was concentrated under reduced pressure. The obtained oil was purified by silica gel column chromatography (ethyl acetate-hexane) to give the title compound (5.80 g, yield 49%) as a colorless oil.
Quantity
5.99 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
10.5 g
Type
reactant
Reaction Step Four
Quantity
8.08 g
Type
reactant
Reaction Step Four
Quantity
724 mg
Type
reactant
Reaction Step Four
Quantity
160 mL
Type
solvent
Reaction Step Four
Yield
49%

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